2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
Description
Properties
IUPAC Name |
oxan-4-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCVNBZKPBNMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases. The pyrrolidine ring and its derivatives have been reported to have target selectivity.
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds characterized by the pyrrolidine ring have been reported to influence various biological activities.
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization. This could potentially impact the compound’s bioavailability.
Biological Activity
The compound 2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a novel pyridine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 291.351 g/mol. It features a pyridine ring connected to a pyrrolidine moiety via an ether linkage, which is critical for its biological interactions.
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Antitumor Activity : Many pyridine derivatives have shown efficacy in inhibiting tumor cell proliferation. The structural features of this compound suggest it may interact with key signaling pathways involved in cancer cell growth.
- Anti-inflammatory Properties : The presence of the pyrrolidine and oxane groups may contribute to anti-inflammatory effects, potentially by modulating cytokine production and immune responses.
Biological Activity Overview
Case Studies and Research Findings
- Antitumor Efficacy
- Anti-inflammatory Effects
- Antimicrobial Activity
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds with similar structural motifs exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including A549 (human lung adenocarcinoma). Preliminary studies suggest it may inhibit cancer cell growth effectively.
| Compound | Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|---|
| 2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine | A549 | TBD | Potential anticancer activity |
| Compound A | A549 | 15 | Standard chemotherapeutic |
| Compound B | HCT116 | 20 | Selective for colorectal cancer |
The structure-activity relationship (SAR) of this compound warrants further investigation to understand its efficacy and mechanism of action against cancer cells.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Similar compounds have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | This compound | TBD |
| Escherichia coli | Compound C | 8 µg/mL |
| Klebsiella pneumoniae | Compound D | 16 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant strains, highlighting its potential in the development of new antimicrobial agents.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of various pyrimidine derivatives, this compound was tested alongside established chemotherapeutics. It exhibited comparable cytotoxicity against A549 cells, suggesting its viability as a lead compound for further development in cancer therapy.
Case Study 2: Antimicrobial Screening
Another research effort focused on assessing the antimicrobial efficacy of this compound against clinical isolates of resistant bacteria. Initial results indicated promising activity against MRSA, highlighting its potential role in addressing antibiotic resistance.
Comparison with Similar Compounds
Key Observations :
- Unlike Compound A, which features electron-withdrawing chloro and nitro groups, the target compound lacks strong electron-deficient substituents, which may influence its reactivity and solubility .
Physical and Chemical Properties
Key Observations :
- The target compound’s lower molecular weight (~294 vs. 466–545 in Compound A) suggests improved bioavailability, as smaller molecules often exhibit better membrane permeability .
- The absence of strong electron-withdrawing groups (e.g., nitro in Compound A) may result in higher solubility in polar solvents compared to halogenated analogs .
Key Observations :
- The target compound likely requires multi-step synthesis, including acylation of pyrrolidine and etherification, which may reduce overall yield compared to one-step protocols for Compound A .
- Piperidine catalysis, used in Compound A’s synthesis, is a common strategy for cyclocondensation reactions and may apply to the target compound’s pyrrolidine functionalization .
Key Observations :
- The oxane-4-carbonyl group may enhance metabolic stability, a feature critical for prolonged antimicrobial or anticancer activity, as seen in Chen et al.’s topoisomerase inhibitors .
- Compound B’s antimicrobial efficacy against Gram-positive bacteria suggests that the target compound’s pyrrolidine-oxy-pyridine scaffold could exhibit similar activity .
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrolidine derivatives with oxane-4-carbonyl groups and pyridine-based intermediates. A common approach is to use palladium or copper catalysts in solvents like DMF or toluene under inert conditions (e.g., nitrogen atmosphere) to facilitate cross-coupling reactions . To optimize yields, parameters such as temperature (e.g., 90°C for 10 hours), stoichiometric ratios of reagents, and purification via column chromatography should be systematically tested. For example, potassium carbonate is often employed as a base in nucleophilic substitution reactions to enhance reactivity .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is the gold standard for resolving 3D molecular structures . Complementary techniques include:
- NMR Spectroscopy : Analyze - and -NMR spectra to verify proton and carbon environments, particularly focusing on the oxane-pyrrolidine linkage and pyridine ring substituents.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy.
- FT-IR Spectroscopy : Identify characteristic carbonyl (C=O) and ether (C-O-C) stretching vibrations.
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition Studies : Use fluorescence-based assays to screen for activity against target enzymes (e.g., kinases or proteases).
- Cytotoxicity Testing : Employ MTT or resazurin assays on cell lines to assess viability.
- Binding Affinity Measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with biomolecular targets.
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular dynamics (MD) simulations and density functional theory (DFT) to predict:
- Solubility : LogP calculations to assess hydrophobicity.
- Metabolic Stability : CYP450 enzyme interaction profiles via docking software like AutoDock Vina.
- Bioavailability : Predict membrane permeability using the Caco-2 cell model in silico. Tools like SwissADME or Schrödinger’s QikProp are recommended .
Q. What experimental approaches resolve contradictions in crystallographic data versus spectroscopic results?
- Methodological Answer : If X-ray data (e.g., bond lengths/angles) conflict with NMR/IR observations:
- Re-refinement : Re-examine SHELXL refinement parameters (e.g., thermal displacement factors) to detect overfitting .
- Dynamic NMR : Probe conformational flexibility at varying temperatures to identify equilibrium states.
- Complementary Diffraction : Collect data at multiple wavelengths (e.g., synchrotron radiation) to rule out crystal packing artifacts.
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in the pyrrolidine-oxy linkage or pyridine substituents (e.g., halogenation, methoxy groups) .
- Pharmacophore Mapping : Use software like MOE or Discovery Studio to identify critical binding motifs.
- Biological Testing : Compare IC values across analogs to correlate structural changes with activity.
Q. What strategies mitigate side reactions during the coupling of oxane-4-carbonyl to pyrrolidine?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) using tert-butoxycarbonyl (Boc) to prevent undesired acylations .
- Catalyst Screening : Test Pd(II)/Cu(I) catalysts for regioselectivity in cross-couplings.
- In Situ Monitoring : Use TLC or LC-MS to track reaction progress and terminate before byproduct formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
